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Compound of Interest

Compound Name: Zinc antimonide

Cat. No.: B077065 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary application of zinc in

the field of advanced antimonide-based infrared (IR) detectors. Rather than employing zinc
antimonide (ZnSb) as the primary infrared absorbing material, high-performance detectors

utilize zinc as a critical p-type dopant to create p-n junctions in complex antimonide-based

superlattices. This methodology is central to the fabrication of state-of-the-art mid-wavelength

infrared (MWIR) detectors.

Application: P-Type Doping in InAs/InAsSb Type-II
Superlattice (T2SL) Detectors
The most significant application of zinc in this context is in the formation of planar p-n junctions

in Indium Arsenide/Indium Arsenide Antimonide (InAs/InAsSb) Type-II Superlattice (T2SL)

photodetectors through thermal diffusion.[1][2] This technique is crucial for creating high-

performance planar focal plane arrays, which offer significant advantages over conventionally

etched mesa-isolated structures, including reduced surface leakage currents and improved

reliability for small-pixel devices.[2][3]

InAs/InAsSb T2SLs are engineered semiconductor materials with a tunable bandgap, making

them ideal for infrared detection across various spectral ranges.[4] These superlattices are

typically grown unintentionally n-type. Zinc, being an efficient p-type dopant in III-V materials, is
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introduced into the n-type T2SL structure to form a p-n junction, which is the fundamental

element of a photodiode.[1][2]

Key Advantages of Zinc Diffusion in T2SL Detectors:

Planar Architecture: Avoids mesa etching, which can introduce surface defects and leakage

currents that degrade detector performance.[2][3]

High Performance: Enables the fabrication of detectors with high specific detectivity (D*),

quantum efficiency (QE), and responsivity.[1][2]

Improved Operability: Allows for higher operating temperatures compared to traditional IR

detector materials like Indium Antimonide (InSb), reducing the burden of cryogenic cooling.

[5]

Scalability: The planar structure is more amenable to the fabrication of large-format, small-

pixel focal plane arrays (FPAs).[2]

Performance Metrics of Zinc-Diffused InAs/InAsSb
T2SL Detectors
The performance of these detectors is highly competitive, making them a strong candidate for

next-generation infrared imaging systems. The following tables summarize key quantitative

performance data from reported devices.
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Parameter Value
Operating
Conditions

Reference

Peak Specific

Detectivity (D*)
4.0 x 10¹¹ cm·Hz¹/²/W

77 K, 3.7 µm, -20 mV

bias
[1]

2.0 x 10¹¹ cm·Hz¹/²/W
150 K, 3.7 µm, -20

mV bias
[1]

2.9 x 10¹² cm·Hz¹/²/W 77 K, 3.65 µm [2]

3.4 x 10¹¹ cm·Hz¹/²/W 150 K [2]

Cut-off Wavelength

(λco)
4.3 µm 77 K [1]

4.5 µm 150 K

Quantum Efficiency

(QE)
48%

77 K, 3.7 µm, -20 mV

bias (no ARC)
[1]

49%
150 K, 3.7 µm, -20

mV bias (no ARC)
[1]

Peak Responsivity (R) 1.42 A/W
77 K, 3.7 µm, -20 mV

bias
[1]

Dark Current Density

(Jd)
2.0 x 10⁻⁵ A/cm² 77 K, -20 mV bias [1]

6.4 x 10⁻⁵ A/cm² 150 K, -20 mV bias [1]

ARC: Anti-Reflection Coating

Experimental Protocols
Detailed methodologies are provided for the key experimental processes involved in the

fabrication of zinc-diffused antimonide superlattice infrared detectors.

Protocol 1: Growth of InAs/InAsSb Type-II Superlattice
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This protocol describes the growth of the foundational superlattice structure using Solid Source

Molecular Beam Epitaxy (MBE).

Objective: To grow a high-quality, unintentionally n-doped InAs/InAsSb T2SL active layer on a

GaSb substrate.

Materials and Equipment:

Intevac Modular Gen II solid source MBE system (or equivalent)

2-inch Te-doped n-type (10¹⁷ cm⁻³) Gallium Antimonide (GaSb) (100) substrate

High-purity solid sources for Indium (In), Gallium (Ga), Arsenic (As), and Antimony (Sb)

Procedure:

Substrate Preparation: Load the GaSb substrate into the MBE system.

Deoxidation: Heat the substrate to remove the native oxide layer and stabilize the surface.

Buffer Layer Growth: Grow a 200 nm GaSb buffer layer to ensure a high-quality crystal

surface for the superlattice.

Superlattice Growth:

Set the substrate temperature to 385 °C.

Grow the active layer, consisting of a 2 µm unintentionally doped InAs/InAs₁₋ₓSbₓ T2SL.

A typical superlattice design for MWIR detection consists of alternating layers of 10

monolayers (MLs) of InAs and 2 MLs of InAs₀.₅Sb₀.₅.[1]

Characterization: After growth, assess the material quality using High-Resolution X-ray

Diffraction (HR-XRD) to confirm the superlattice period and strain. The intrinsic carrier

concentration can be evaluated by Hall measurements on a sample grown on a semi-

insulating substrate, with typical values in the range of 5–9 x 10¹⁵ cm⁻³.[1]

Protocol 2: Planar Junction Formation via Zinc Diffusion
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This protocol details the creation of the p-n junction using a Metal-Organic Chemical Vapor

Deposition (MOCVD) reactor.

Objective: To form a p-type region in the n-type T2SL material to create a planar p-n junction.

Materials and Equipment:

EMCORE MOCVD reactor (or equivalent)

As-grown InAs/InAsSb T2SL wafer from Protocol 1

Diethylzinc (DEZn) as the zinc precursor

High-purity carrier gas (e.g., H₂)

Procedure:

Sample Preparation: A protective layer, such as SiO₂, is deposited on the T2SL wafer

surface.

Photolithography: Use standard photolithography to open windows in the SiO₂ layer, defining

the areas for zinc diffusion.

Diffusion Process:

Load the patterned wafer into the MOCVD reactor.

Heat the wafer to the desired diffusion temperature (typically in the range of 400-500 °C).

Introduce the DEZn precursor into the reactor with the carrier gas. The diffusion depth is

controlled by temperature and time.

The zinc atoms diffuse into the superlattice through the windows, converting the top layer

from n-type to p-type and forming the junction.

Post-Diffusion: After diffusion, the remaining SiO₂ mask is removed.

Protocol 3: Device Fabrication and Metallization
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This protocol outlines the final steps to create a functional photodetector device.

Objective: To define individual detector pixels and apply metal contacts for electrical

connection.

Procedure:

Contact Metallization:

Use photolithography to define the areas for metal contacts.

Deposit metal contacts for both the p-type diffused region and the n-type substrate. A

common metallization scheme is Ti/Pt/Au.

Isolation (if necessary): While fully planar, individual pixels may be electrically isolated if

required for the specific array design.

Passivation: A final passivation layer (e.g., SiO₂) can be deposited to protect the device

surface.

Final Characterization: Perform electrical and optical characterization of the fabricated

device, including measuring dark current, spectral response, and detectivity as a function of

temperature and bias voltage.

Visualizations
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Protocol 1: MBE Growth

Protocol 2: Zn Diffusion

Protocol 3: Device Fabrication
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Caption: Experimental workflow for fabricating Zn-diffused planar IR detectors.
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Planar Junction Formation
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Caption: Logical flow from n-type material to a p-n junction photodiode.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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